2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine
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Overview
Description
2-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-AMINE is a compound belonging to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and immunology .
Preparation Methods
The synthesis of 2-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-AMINE typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic substitution reactions are common, where different aryl amines can be introduced.
Common reagents used in these reactions include acetic anhydride, anthranilic acid, and various aryl amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a catalyst in allylation and benzylation reactions.
Biology: The compound has shown antimicrobial activity against various bacterial strains.
Medicine: It is being investigated for its potential use in cancer therapy and as an immunomodulatory agent.
Industry: The compound’s antimicrobial properties make it useful in agricultural applications.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-AMINE involves the modulation of specific molecular targets and pathways. For instance, it has been shown to activate the aryl hydrocarbon receptor (AHR), which plays a role in regulating immune responses and cellular proliferation . This activation can lead to downstream effects that are beneficial in treating diseases such as cancer and autoimmune disorders.
Comparison with Similar Compounds
Similar compounds include:
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity . The uniqueness of 2-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-AMINE lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N5O |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C16H13N5O/c1-22-11-8-6-10(7-9-11)14-19-15-12-4-2-3-5-13(12)18-16(17)21(15)20-14/h2-9H,1H3,(H2,17,18) |
InChI Key |
WAAXKHBHFOWPOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3N |
Origin of Product |
United States |
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